molecular formula C22H23NO6 B8205101 cis-1,3-Dibenzyl 4-methyl pyrrolidine-1,3,4-tricarboxylate

cis-1,3-Dibenzyl 4-methyl pyrrolidine-1,3,4-tricarboxylate

Cat. No.: B8205101
M. Wt: 397.4 g/mol
InChI Key: MIMMLWQDQMLNLF-RBUKOAKNSA-N
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Description

cis-1,3-Dibenzyl 4-methyl pyrrolidine-1,3,4-tricarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,3-Dibenzyl 4-methyl pyrrolidine-1,3,4-tricarboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the pyrrolidine ring. Common reagents used in the synthesis may include benzyl bromide, methyl iodide, and various catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

cis-1,3-Dibenzyl 4-methyl pyrrolidine-1,3,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cis-1,3-Dibenzyl 4-methyl pyrrolidine-1,3,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-O,3-O-dibenzyl 4-O-methyl pyrrolidine-1,3,4-tricarboxylate
  • 1-O,3-O-dibenzyl 4-O-methyl (3S,4R)-pyrrolidine-1,3,4-dicarboxylate
  • 1-O,3-O-dibenzyl 4-O-methyl (3S,4R)-pyrrolidine-1,3,4-tetracarboxylate

Uniqueness

cis-1,3-Dibenzyl 4-methyl pyrrolidine-1,3,4-tricarboxylate is unique due to its specific stereochemistry and functional group arrangement, which can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-O,3-O-dibenzyl 4-O-methyl (3S,4R)-pyrrolidine-1,3,4-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-27-20(24)18-12-23(22(26)29-15-17-10-6-3-7-11-17)13-19(18)21(25)28-14-16-8-4-2-5-9-16/h2-11,18-19H,12-15H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMMLWQDQMLNLF-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN(C[C@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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